molecular formula C25H30BrP B077639 Heptyltriphenylphosphonium bromide CAS No. 13423-48-8

Heptyltriphenylphosphonium bromide

Cat. No.: B077639
CAS No.: 13423-48-8
M. Wt: 441.4 g/mol
InChI Key: WCZSOHSGMBVYFW-UHFFFAOYSA-M
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Description

Heptyltriphenylphosphonium bromide, also known as HTPPB, is an organophosphorus compound that is widely used in laboratory experiments due to its ability to act as a catalyst and its high solubility in a wide range of solvents. This compound has a number of potential applications in the field of scientific research, and is particularly useful for its ability to catalyze the formation of highly reactive species in aqueous solutions.

Scientific Research Applications

  • Organic Synthesis and Catalysis:

    • Benzyltriphenylphosphonium tribromide (BTPTB), related to Heptyltriphenylphosphonium bromide, is used as a catalyst for converting alcohols to trimethylsilyl ethers, desilylation of these ethers, and oxidation of the ethers to carbonyl compounds (Shirini et al., 2010).
    • Difluoromethyltriphenylphosphonium bromide, another similar compound, is used for bromodifluoromethylation of alkenes under photoredox conditions (Lin et al., 2016).
  • Antimicrobial Activity:

    • Various derivatives of triphenylphosphonium bromides, including alkyl esters of carboxylate phosphabetaine, exhibit broad-spectrum activity against gram-positive and gram-negative bacteria and Candida albicans (Galkina et al., 2013).
  • Chemical Stabilization in Bioassays:

    • A compound similar to this compound, 9,10-bismethyltriphenylphosphoniumantracene, stabilizes bioassays, preserving their glucose content for extended periods. This is useful for studying metabolic processes in various expeditions (Iarmol'chuk, 1998).
  • Material Science and Polymer Chemistry:

    • A quaternary phosphonium-type cationic polyacrylamide with a butyltriphenylphosphonium bromide moiety displays dual-functional antibacterial and antiviral activities. It can be used in hygiene products or water clarification processes (Xue et al., 2014).
  • Molecular Recognition and Separation:

    • Methyltriphenylphosphonium bromide-based molecularly imprinted polymers are effective for selective purification of bioactive compounds in complex samples, such as rutin and quercetin from Herba Artemisiae Scopariae (Ma et al., 2017).

Safety and Hazards

Heptyltriphenylphosphonium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

  • "Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA"
  • "One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols"

Mechanism of Action

Target of Action

It is known to be a reactant in several chemical reactions, including the stereospecific rearrangement of epoxides to quaternary carbaldehydes .

Mode of Action

Heptyltriphenylphosphonium bromide interacts with its targets through chemical reactions. For instance, it participates in the stereospecific rearrangement of epoxides to quaternary carbaldehydes . This suggests that it may interact with its targets by donating or accepting electrons, leading to the formation of new chemical bonds.

Biochemical Pathways

Its role in the synthesis of the male pheromone of two species of termite zootermopsis suggests that it may influence biochemical pathways related to pheromone synthesis and signaling.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction in which it is involved. For example, in the stereospecific rearrangement of epoxides to quaternary carbaldehydes, it contributes to the formation of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be hygroscopic, meaning it absorbs moisture from the environment . Therefore, it should be stored under an inert atmosphere at room temperature . Its reactivity may also be influenced by the presence of other chemicals in the reaction environment.

Biochemical Analysis

Biochemical Properties

Heptyltriphenylphosphonium bromide has been used as a reactant in several biochemical reactions. For instance, it has been used in the stereospecific rearrangement of epoxides to quaternary carbaldehydes, synthesis of the male pheromone of two species of termite Zootermopsis, regio- and stereoselective TEMPO oxidation, diastereoselective synthesis of climacostol for antitumor activity . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not specified in the available literature.

Molecular Mechanism

It is known to participate in various organic synthesis reactions

Properties

IUPAC Name

heptyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30P.BrH/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZSOHSGMBVYFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928524
Record name Heptyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13423-48-8
Record name Phosphonium, heptyltriphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13423-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyltriphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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